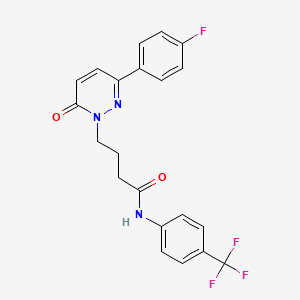

4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

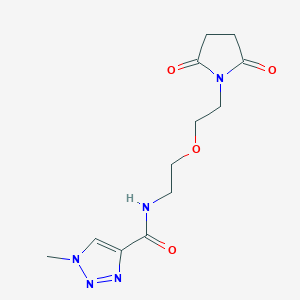

The compound appears to contain several functional groups, including a pyridazine ring, a butanamide group, and phenyl rings with fluorine and trifluoromethyl substitutions . These groups are common in many pharmaceutical and agrochemical compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazine ring, a butanamide group, and phenyl rings with fluorine and trifluoromethyl substitutions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of fluorine atoms and a pyridazine ring might bestow distinctive physical-chemical properties .Scientific Research Applications

Neurokinin-1 Receptor Antagonist

One study describes an orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral clinical administration. This compound, with a long central duration of action and high solubility in water, demonstrates efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Anticancer Activity

Another study focused on the synthesis and evaluation of anticancer activity of new 3(2h)-one pyridazinone derivatives. These compounds were synthesized and demonstrated potent antioxidant activity in vitro, which suggests potential applications in cancer treatment (Mehvish & Kumar, 2022).

Antimicrobial Activity

Research into arylazopyrazole pyrimidone clubbed heterocyclic compounds has shown that these derivatives have significant antimicrobial activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Sarvaiya et al., 2019).

Pyrrolo[1,2-b]pyridazine Derivatives

The expedient new synthesis of pyrrolo[1,2-b]pyridazine derivatives from 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide has been documented. These derivatives may have various pharmaceutical applications due to their novel structures (Sagyam et al., 2009).

Polysubstituted Pyridazinones

Studies on polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine have outlined a method for creating a variety of polyfunctional systems that could be useful in drug discovery, highlighting the versatility of pyridazinone scaffolds in medicinal chemistry (Pattison et al., 2009).

Indolylpyridazinone Derivatives

The efficient synthesis and reactions of novel indolylpyridazinone derivatives, with expected biological activity, have been reported. These derivatives were shown to have potential antibacterial activity, further emphasizing the utility of such compounds in developing new therapeutics (Abubshait, 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would likely involve interaction with biological targets in the body. If it’s an agrochemical, it might act by interfering with the life cycle of pests or by enhancing the growth of plants .

Future Directions

Properties

IUPAC Name |

4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F4N3O2/c22-16-7-3-14(4-8-16)18-11-12-20(30)28(27-18)13-1-2-19(29)26-17-9-5-15(6-10-17)21(23,24)25/h3-12H,1-2,13H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJDPUNFNBAVDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F4N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1-adamantyl)ethyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2770962.png)

![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2770977.png)

![Tert-butyl N-[2-(4-bromotriazol-2-yl)ethyl]carbamate](/img/structure/B2770980.png)